molecular formula C11H9ClN2O3 B6211192 4-chloro-8-methoxy-5-methyl-3-nitroquinoline CAS No. 1974746-73-0

4-chloro-8-methoxy-5-methyl-3-nitroquinoline

Cat. No.: B6211192
CAS No.: 1974746-73-0
M. Wt: 252.65 g/mol
InChI Key: INGOPGFZUUWOMQ-UHFFFAOYSA-N
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Description

4-chloro-8-methoxy-5-methyl-3-nitroquinoline: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. The quinoline ring system is a heterocyclic aromatic compound that has been widely studied due to its presence in many biologically active molecules. The addition of chloro, methoxy, methyl, and nitro groups to the quinoline core enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-8-methoxy-5-methyl-3-nitroquinoline typically involves multi-step organic reactions. One common method starts with the nitration of 8-methoxy-5-methylquinoline to introduce the nitro group at the 3-position. This is followed by chlorination at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-8-methoxy-5-methyl-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-chloro-8-methoxy-5-methyl-3-nitroquinoline is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological targets. It has shown promise in the development of new drugs for the treatment of diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 4-chloro-8-methoxy-5-methyl-3-nitroquinoline involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • 4-chloro-8-methoxy-3-nitroquinoline
  • 4-chloro-5-methyl-3-nitroquinoline
  • 8-methoxy-5-methyl-3-nitroquinoline

Comparison: 4-chloro-8-methoxy-5-methyl-3-nitroquinoline is unique due to the presence of both chloro and methoxy groups on the quinoline ring, which enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various chemical and biological studies .

Properties

CAS No.

1974746-73-0

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

4-chloro-8-methoxy-5-methyl-3-nitroquinoline

InChI

InChI=1S/C11H9ClN2O3/c1-6-3-4-8(17-2)11-9(6)10(12)7(5-13-11)14(15)16/h3-5H,1-2H3

InChI Key

INGOPGFZUUWOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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